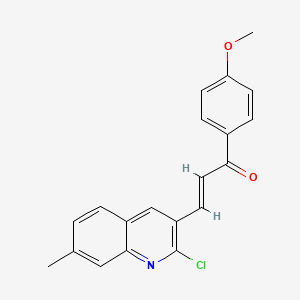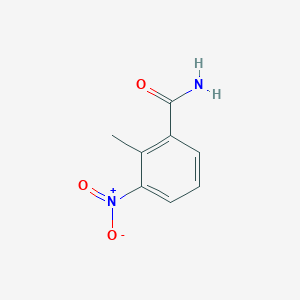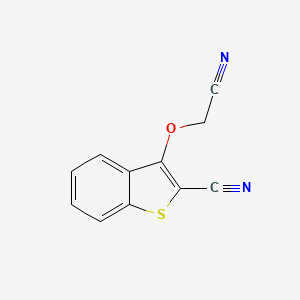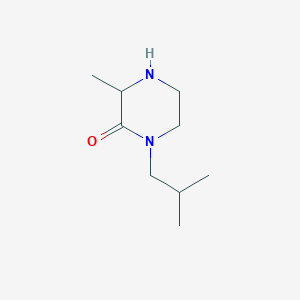
1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is C12H8BrN3O2 . The exact structure and properties of this compound contribute to its diverse applications in scientific research.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid are as follows :Applications De Recherche Scientifique
Synthesis and Functionalization
Pyrazole derivatives have been a subject of extensive study due to their versatile chemical properties, which allow for a wide range of functionalization reactions. For instance, pyrazole carboxylic acids and their derivatives have been synthesized through various methods, highlighting the reactivity of these compounds towards different nucleophiles and the potential for creating a diverse array of structures. The synthesis of pyrazole derivatives through reactions with aminophenols demonstrates the feasibility of introducing various functional groups, providing a pathway for the chemical modification of similar compounds (Yıldırım & Kandemirli, 2006).
Antibacterial and Antifungal Activities
The biological activities of pyrazole derivatives have been a significant area of interest. For example, pyrazole carboxylic acid derivatives have shown promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents. Such studies demonstrate the compound's capacity to inhibit the growth of various microorganisms, indicating the potential biomedical applications of these compounds (Akbas et al., 2005).
Antimycobacterial Activity
Research on pyrazine and pyridine derivatives as isosteres of carboxylic acids has shown activity against Mycobacterium tuberculosis, highlighting the potential of pyrazole derivatives in treating tuberculosis and other mycobacterial infections. This research underscores the importance of structural modifications in enhancing the biological activity of pyrazole-based compounds (Gezginci, Martin, & Franzblau, 1998).
Synthesis of Complex Structures
The versatility of pyrazole derivatives is further demonstrated in the synthesis of complex structures, such as coordination complexes, which could have applications in materials science and catalysis. The preparation of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives illustrates the potential of pyrazole-based compounds in forming complex and potentially functional materials (Radi et al., 2015).
Propriétés
IUPAC Name |
2-(6-bromoindolizin-3-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-8-1-2-9-3-4-11(15(9)7-8)16-10(12(17)18)5-6-14-16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHKKDCXSQBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=C2N3C(=CC=N3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate](/img/structure/B2758355.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)


![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)
![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)
![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)


![5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2758373.png)